Thioguanine

Description

6-thioguanine appears as odorless or almost odorless pale yellow crystalline powder. (NTP, 1992)

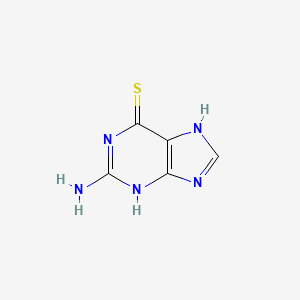

Tioguanine is a 2-aminopurine that is the 6-thiono derivative of 2-amino-1,9-dihydro-6H-purine. Incorporates into DNA and inhibits synthesis. Used in the treatment of leukaemia. It has a role as an antineoplastic agent, an antimetabolite and an anticoronaviral agent.

An antineoplastic compound which also has antimetabolite action. The drug is used in the therapy of acute leukemia.

This compound anhydrous is an Antimetabolite.

This compound (also referred to as 6-thioguanine and as tioguanine) is a purine analogue that is used in the therapy of acute and chronic myelogenous leukemias. This compound therapy is associated with minor, usually transient and asymptomatic elevations in serum aminotransferase levels and has also been linked to rare instances of cholestatic acute liver injury and to chronic liver injury, resulting in portal hypertension due to nodular regenerative hyperplasia.

This compound has been reported in Paris polyphylla var. chinensis and Pseudomonas with data available.

This compound Anhydrous is the anhydrous salt form of this compound, a synthetic guanosine analogue antimetabolite, with antineoplastic activity. This compound is phosphorylated by hypoxanthine-guanine phosphoribosyltransferase to 6-thioguanylic acid (TGMP) and upon conversion to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP), this agent is incorporated into DNA and RNA, resulting in inhibition of DNA and RNA synthesis and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine ribonulceotide synthesis.

This compound is a synthetic guanosine analogue antimetabolite. Phosphorylated by hypoxanthine-guanine phosphoribosyltransferase, this compound incorporates into DNA and RNA, resulting in inhibition of DNA and RNA syntheses and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine synthesis. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1966 and is indicated for neoplasm and has 26 investigational indications.

See also: this compound Hemihydrate (narrower).

Propriétés

IUPAC Name |

2-amino-3,7-dihydropurine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWHKKSPHMUBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=S)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5S | |

| Record name | 6-THIOGUANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5580-03-0 (hemihydrate), 76078-67-6 (mono-Na salt) | |

| Record name | Thioguanine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023652 | |

| Record name | 6-Thioguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

6-thioguanine appears as odorless or almost odorless pale yellow crystalline powder. (NTP, 1992), Solid | |

| Record name | 6-THIOGUANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thioguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), INSOL IN WATER, ALCOHOL, CHLOROFORM; FREELY SOL IN DIL SOLUTIONS OF ALKALI HYDROXIDES, 8.34e-01 g/L, Readily soluble in dilute aqueous alkali. Insoluble in water, alcohol, or chloroform. | |

| Record name | 6-THIOGUANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tioguanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIOGUANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thioguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOGUANINE | |

| Source | NCI Investigational Drugs | |

| URL | http://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Color/Form |

NEEDLES FROM WATER, YELLOW, CRYSTALLINE POWDER | |

CAS No. |

154-42-7 | |

| Record name | 6-THIOGUANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thioguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioguanine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tioguanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thioguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Thioguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Thioguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tioguanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOGUANINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIX31ZPX66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOGUANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thioguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

greater than 680 °F (NTP, 1992), >360 °C, GREATER THAN 360 °C, > 360 °C | |

| Record name | 6-THIOGUANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tioguanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIOGUANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thioguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Thioguanine in DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms underpinning the action of thioguanine, a cornerstone antimetabolite chemotherapeutic agent. We will explore its metabolic activation, incorporation into nucleic acids, and the subsequent cellular responses, with a specific focus on its impact on DNA replication. This document consolidates key quantitative data, detailed experimental protocols, and visual pathways to serve as a comprehensive resource for the scientific community.

Introduction

This compound (6-TG), a synthetic purine analogue of guanine, has been a mainstay in the treatment of acute leukemias for decades.[1] Its efficacy lies in its ability to act as an antimetabolite, masquerading as a natural purine to disrupt nucleic acid synthesis and function in rapidly dividing cancer cells.[2] The cytotoxic effects of this compound are multifaceted, stemming from its incorporation into both DNA and RNA, inhibition of de novo purine synthesis, and the induction of a futile DNA mismatch repair (MMR) cycle that ultimately triggers cell cycle arrest and apoptosis.[1][2] Understanding these intricate mechanisms is crucial for optimizing its therapeutic use, overcoming resistance, and developing novel combination strategies.

Metabolic Activation and Pathways of Action

This compound is a prodrug that requires intracellular enzymatic conversion to its active forms, the this compound nucleotides (TGNs).[3] This bioactivation is a critical prerequisite for its cytotoxic activity.

The primary pathways are:

-

Conversion to Thioguanosine Monophosphate (TGMP): this compound is first converted to 6-thioguanosine monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This is the rate-limiting step in its activation.

-

Phosphorylation to Active Triphosphates: TGMP is sequentially phosphorylated by cellular kinases to form thioguanosine diphosphate (TGDP) and then thioguanosine triphosphate (TGTP).

-

Formation of Deoxy-Thioguanosine Triphosphate (dTGTP): The ribonucleotide reductase enzyme converts TGDP to its deoxyribosyl analog, which is then phosphorylated to form 2'-deoxy-thioguanosine triphosphate (dTGTP). This metabolite is the direct precursor for incorporation into DNA.

Once activated, these TGNs exert their cytotoxic effects through several mechanisms:

-

DNA Incorporation: During the S-phase of the cell cycle, DNA polymerases incorporate dTGTP into the elongating DNA strand in place of deoxyguanosine triphosphate (dGTP).

-

RNA Incorporation: TGTP can be incorporated into RNA, disrupting RNA synthesis and function.

-

Inhibition of Purine Synthesis: TGMP can inhibit key enzymes in the de novo purine synthesis pathway, such as inosine monophosphate dehydrogenase (IMPDH), leading to a depletion of the natural guanine nucleotide pool.

-

Induction of Mismatch Repair (MMR): Following incorporation into DNA, the thiol group of this compound can be methylated by S-adenosylmethionine (SAM) to form S6-methylthis compound (S6-meTG). During the subsequent round of DNA replication, S6-meTG can mispair with thymine instead of cytosine. This S6-meTG:T mismatch is recognized by the MMR system (specifically the MutSα complex). However, instead of repairing the lesion, the MMR system engages in a futile cycle of excision and resynthesis on the newly synthesized strand, leading to persistent single-strand breaks, which signal a G2/M cell cycle arrest and ultimately apoptosis.

Below is a diagram illustrating the metabolic activation of this compound.

The subsequent triggering of the mismatch repair pathway is a critical determinant of this compound's cytotoxicity.

Quantitative Data on this compound Activity

The cytotoxic effects of this compound are dose- and cell-line dependent. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| HeLa | Cervical Carcinoma | 48h | 28.79 | |

| MCF-7 | Breast Adenocarcinoma | 48h | 5.481 | |

| MOLT-4 | Acute Lymphoblastic Leukemia | - | < 0.5 | |

| CCRF-CEM | Acute Lymphoblastic Leukemia | - | < 0.5 | |

| Wilson | Acute Lymphoblastic Leukemia | - | < 0.5 | |

| Patient ALL Cells | Acute Lymphoblastic Leukemia | - | 20 (Median) |

Table 2: Incorporation of this compound into DNA (DNA-TG)

| Cell Line/Patient Cohort | Treatment | DNA-TG Level | Reference |

| Jurkat T Cells | 3 µM 6-TG for 24h | ~10% of guanine replaced | |

| HL-60 Cells | 3 µM 6-TG for 24h | ~7.4% of guanine replaced | |

| CCRF-CEM Cells | 3 µM 6-TG for 24h | ~7% of guanine replaced | |

| K-562 Cells | 3 µM 6-TG for 24h | ~3% of guanine replaced | |

| Pediatric ALL Patients | Maintenance Therapy | 106.0 fmol/µg DNA (Median) |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's effects. Below are protocols for key experiments.

Quantification of DNA-Incorporated this compound by LC-MS/MS

This protocol describes a method for the highly sensitive and specific quantification of this compound incorporated into cellular DNA.

References

The Dawn of Rational Drug Design: A Technical History of Thioguanine

An In-depth Technical Guide on the Discovery and Historical Synthesis of a Landmark Anticancer Agent

For researchers, scientists, and drug development professionals, the story of thioguanine is more than a historical account; it is a seminal case study in the power of rational drug design. Its discovery and development marked a paradigm shift from serendipitous discovery to a targeted, hypothesis-driven approach to cancer chemotherapy. This whitepaper provides a detailed exploration of the discovery and historical synthesis of this compound, complete with experimental protocols, quantitative data from early studies, and visualizations of its chemical synthesis and biological mechanisms.

The Genesis of a Targeted Approach: The Discovery of this compound

In the mid-20th century, the landscape of cancer treatment was bleak. The prevailing method of drug discovery was largely based on trial and error. However, at the Wellcome Research Laboratories, a new philosophy was taking root, championed by the pioneering work of George Hitchings and Gertrude Elion. Their "rational drug design" approach was founded on the principle of creating antimetabolites—molecules that could masquerade as natural cellular components and thereby disrupt critical biochemical pathways essential for the growth of cancer cells.[1][2][3]

Hitchings and Elion hypothesized that by interfering with nucleic acid metabolism, they could selectively inhibit the proliferation of rapidly dividing cancer cells, which have a high demand for DNA and RNA precursors.[1][2] Their research focused on purines, fundamental building blocks of nucleic acids. This led to the synthesis of a series of purine analogs, with the goal of creating compounds that would be mistakenly taken up by the cellular machinery, leading to the arrest of DNA and RNA synthesis.

This systematic investigation culminated in the synthesis of two groundbreaking compounds in 1950: diaminopurine and, most notably, 6-thioguanine. This compound, a sulfur-containing analog of the natural purine guanine, proved to be a potent inhibitor of tumor growth and a cornerstone in the development of modern chemotherapy. For their revolutionary work in drug development, Gertrude Elion and George Hitchings, along with Sir James Black, were awarded the Nobel Prize in Physiology or Medicine in 1988.

The Logic of Discovery: A Rational Drug Design Workflow

The intellectual journey that led to this compound can be visualized as a logical workflow, a testament to the power of their hypothesis-driven research.

The Historical Synthesis of this compound

The first chemical synthesis of this compound was reported by Gertrude Elion and George Hitchings in a 1955 communication in the Journal of the American Chemical Society. The method involved the thiation of guanine using phosphorus pentasulfide in pyridine. While the original paper provides a concise description, a more detailed protocol can be reconstructed from subsequent publications and patents.

Chemical Synthesis Pathway

The historical synthesis of this compound can be represented by the following chemical reaction:

Experimental Protocol: Synthesis of 6-Thioguanine

The following protocol is a composite representation based on the original work of Elion and Hitchings and subsequent related methodologies.

Materials:

-

Guanine

-

Phosphorus pentasulfide (P₄S₁₀)

-

Pyridine (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ammonia solution (weak)

-

Acetic acid

-

Activated charcoal

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, a suspension of guanine in anhydrous pyridine is prepared.

-

Phosphorus pentasulfide is added portion-wise to the suspension with stirring.

-

The reaction mixture is heated to reflux (approximately 115°C) and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled, and the excess pyridine is removed by distillation under reduced pressure.

-

The residue is treated with water to decompose any unreacted phosphorus pentasulfide.

-

The crude product is collected by filtration and washed with water.

-

For purification, the crude this compound is dissolved in a dilute ammonia solution.

-

The solution is treated with activated charcoal to remove colored impurities and then filtered.

-

The filtrate is acidified with acetic acid to a pH of approximately 4, which causes the precipitation of purified 6-thioguanine.

-

The purified product is collected by filtration, washed with water, and dried.

Characterization:

-

Appearance: Pale yellow crystalline powder.

-

Melting Point: Decomposes above 360°C.

-

Elemental Analysis: Calculated for C₅H₅N₅S: C, 35.92%; H, 3.01%; N, 41.89%; S, 19.18%. Found: C, 35.85%; H, 3.05%; N, 41.75%; S, 19.25%.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound exerts its cytotoxic effects through a complex and multifaceted mechanism of action. As a prodrug, it requires intracellular metabolic activation to its pharmacologically active forms.

Metabolic Activation and Signaling Pathway

The metabolic activation of this compound and its subsequent interference with cellular processes are depicted in the following signaling pathway diagram.

The key steps in this compound's mechanism of action are:

-

Metabolic Activation: this compound is converted to thioguanosine monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TGMP is then further phosphorylated to the diphosphate (TGDP) and triphosphate (TGTP) forms. TGDP can also be reduced to deoxythioguanosine triphosphate (dTGTP).

-

Incorporation into Nucleic Acids: dTGTP and TGTP are incorporated into DNA and RNA, respectively, in place of their natural counterparts, deoxyguanosine triphosphate (dGTP) and guanosine triphosphate (GTP). This incorporation leads to the formation of fraudulent nucleic acids, which disrupts their structure and function, ultimately triggering apoptosis.

-

Inhibition of de Novo Purine Synthesis: TGMP can inhibit several key enzymes in the de novo purine synthesis pathway, leading to a depletion of the natural purine nucleotide pool and further hampering DNA and RNA synthesis.

-

Induction of Apoptosis: The cumulative effects of DNA and RNA damage and the inhibition of purine synthesis lead to cell cycle arrest and the induction of programmed cell death (apoptosis).

Early Biological Evaluation and Quantitative Data

The initial biological evaluation of this compound and other purine analogs relied heavily on microbial assays, which provided a rapid and effective method for screening large numbers of compounds.

The Lactobacillus casei Growth Inhibition Assay

A cornerstone of Elion and Hitchings' screening program was the Lactobacillus casei growth inhibition assay. This bacterium requires preformed purines for growth, making it an ideal model system to test the efficacy of purine antagonists.

Experimental Protocol: Lactobacillus casei Growth Inhibition Assay

The following is a generalized protocol based on the methodologies described in the publications of Elion and Hitchings.

Materials:

-

Lactobacillus casei (ATCC 7469) culture

-

Folic acid-free L. casei medium

-

Test compounds (e.g., this compound) dissolved in a suitable solvent

-

Folinic acid (as a reversing agent)

-

Sterile test tubes

-

Incubator (37°C)

-

Spectrophotometer or titration equipment

Procedure:

-

A series of dilutions of the test compound are prepared.

-

Aliquots of the test compound dilutions are added to test tubes containing the L. casei medium.

-

Control tubes with no test compound and tubes with a known reversing agent (e.g., folinic acid) are also prepared.

-

Each tube is inoculated with a standardized suspension of L. casei.

-

The tubes are incubated at 37°C for a defined period (e.g., 72 hours).

-

Bacterial growth is quantified by measuring the turbidity of the culture using a spectrophotometer or by titrating the lactic acid produced by the bacteria.

-

The concentration of the test compound that causes 50% inhibition of growth (IC50) is determined.

Quantitative Data from Early Studies

The following table summarizes some of the key quantitative data from the early preclinical and clinical studies of this compound.

| Parameter | Organism/System | Value/Result | Reference |

| Preclinical Data | |||

| Growth Inhibition (IC50) | Lactobacillus casei | ~0.5 µg/mL | |

| Tumor Growth Inhibition | Sarcoma 180 (in mice) | Significant inhibition | |

| Early Clinical Trial Data | |||

| Disease | Acute Leukemia (children) | ||

| Remission Rate | 33% (15 out of 45 patients) achieved good remissions | ||

| Dosage | 2.0-2.5 mg/kg/day (oral) |

Conclusion

The discovery and development of this compound represent a landmark achievement in the history of medicine and a testament to the power of rational, hypothesis-driven scientific inquiry. The pioneering work of Gertrude Elion and George Hitchings not only provided a crucial new weapon in the fight against leukemia but also laid the foundation for the modern era of drug discovery. By understanding the intricate biochemical pathways of cancer cells, they were able to design a molecule that could selectively disrupt these processes, ushering in an age of targeted therapies. The principles of rational drug design they established continue to guide researchers today in the quest for more effective and less toxic treatments for a wide range of diseases. This in-depth technical guide serves as a resource for appreciating the scientific rigor and ingenuity that brought this life-saving medication into existence.

References

Thioguanine: A Purine Analogue Antimetabolite - An In-depth Technical Guide

Introduction

Thioguanine, a synthetic purine analogue, has been a cornerstone in the treatment of various neoplastic diseases, particularly acute leukemias, for several decades.[1][2] As an antimetabolite, it structurally mimics the natural purine bases, guanine and hypoxanthine, thereby interfering with the synthesis and utilization of nucleic acids, which are essential for cell division and survival.[1][3] This technical guide provides a comprehensive overview of the core principles of this compound's mechanism of action, its metabolic pathways, and the experimental methodologies used to investigate its efficacy and metabolism. This document is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of this important chemotherapeutic agent.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism that primarily targets rapidly proliferating cells.[3] As a prodrug, it requires intracellular activation to its pharmacologically active forms. The key steps in its mechanism of action are:

-

Cellular Uptake and Activation: this compound is transported into the cell and is converted to its primary active metabolite, 6-thioguanosine monophosphate (TGMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This step is crucial for its cytotoxic activity.

-

Inhibition of Purine Synthesis: TGMP acts as a feedback inhibitor of glutamine-5-phosphoribosylpyrophosphate amidotransferase, a key enzyme in the de novo purine biosynthesis pathway. This inhibition leads to a depletion of the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis.

-

Incorporation into Nucleic Acids: TGMP is further phosphorylated to 6-thioguanosine diphosphate (TGDP) and 6-thioguanosine triphosphate (TGTP). TGTP can be incorporated into RNA, disrupting its function. More significantly, TGDP is converted to its deoxyribonucleoside form, 6-thiodeoxyguanosine triphosphate (dTGTP), which is then incorporated into DNA during the S-phase of the cell cycle.

-

Induction of Cell Death: The incorporation of this compound into DNA (DNA-TG) is a major contributor to its cytotoxicity. The presence of this abnormal base in the DNA helix triggers the mismatch repair (MMR) system, which, in a futile attempt to remove the this compound, creates DNA strand breaks. This persistent DNA damage leads to cell cycle arrest and ultimately apoptosis (programmed cell death).

Signaling and Metabolic Pathways

The metabolic activation and cytotoxic mechanisms of this compound involve several interconnected pathways. The following diagrams illustrate these processes.

Data Presentation

In Vitro Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |

| HeLa | Human Cervical Carcinoma | 28.79 | 48 | |

| A549 | Human Lung Carcinoma | 2.82 | 72 | |

| ASPC1 | Human Pancreatic Cancer | 2.8 | Not Specified | |

| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | 0.87 - 2.98 | 48 - 72 | |

| MCF-7 | Human Breast Cancer (ER+, PR+) | 5.481 | 48 |

Pharmacokinetic Parameters of this compound

Pharmacokinetic studies in human subjects have provided valuable data on the absorption, distribution, metabolism, and excretion of this compound.

| Administration Route | Dose | Cmax (µM) | AUC (µM·h) | T1/2 (hours) | Patient Population | Reference |

| Oral | 60 mg/m² | 0.46 ± 0.68 | 1.5 | Not Specified | Pediatric ALL | |

| Oral | 40 mg/m² | 0.1 (median) | 0.16 (median) | 2 (median) | Pediatric ALL | |

| Continuous IV Infusion | 10 mg/m²/h for 24h | 0.9 (Css) | Not Applicable | Not Applicable | Pediatric Refractory Malignancies | |

| Continuous IV Infusion | 20 mg/m²/h for 24h | 4.1 (Css) | Not Applicable | Not Applicable | Pediatric Refractory Malignancies | |

| Oral | 20 mg daily | Not Specified | Not Specified | ~120 (5 days) | Inflammatory Bowel Disease |

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; T1/2: Half-life; Css: Steady-state plasma concentration; ALL: Acute Lymphoblastic Leukemia.

Thiopurine Methyltransferase (TPMT) Activity

TPMT is a key enzyme in the catabolism of thiopurines. Genetic polymorphisms in the TPMT gene lead to variable enzyme activity, which can significantly impact drug toxicity.

| TPMT Phenotype | Enzyme Activity (nmol/h/mL RBC) | Allelic Status | Population Frequency | Dosing Recommendation | Reference |

| Normal Metabolizer | ≥ 4.4 | Two functional alleles | ~86-97% | Standard dose | |

| Intermediate Metabolizer | Intermediate | One functional, one non-functional allele | ~3-14% | Reduced dose (30-70% of standard) | |

| Poor Metabolizer | ≤ 3.2 (or absent) | Two non-functional alleles | ~1 in 178 to 1 in 3,736 | Drastically reduced dose or alternative therapy |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines a common method for determining the cytotoxic effect of this compound on cancer cell lines.

Objective: To determine the IC50 value of this compound.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, remove the drug-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Quantification of this compound Nucleotides in Red Blood Cells by HPLC

This protocol describes a method for measuring the active metabolites of this compound in erythrocytes, which is often used for therapeutic drug monitoring.

Objective: To quantify 6-thioguanine nucleotides (6-TGNs) in red blood cells (RBCs).

Materials:

-

Whole blood sample collected in an EDTA tube.

-

Perchloric acid

-

Dithiothreitol (DTT)

-

HPLC system with a C18 reverse-phase column and UV detector.

-

Mobile phase (e.g., phosphate buffer with methanol).

-

6-thioguanine standard.

Procedure:

-

Sample Preparation: Separate RBCs from plasma by centrifugation. Wash the RBCs with saline.

-

Lysis and Deproteinization: Lyse the RBCs and deproteinize the sample using perchloric acid in the presence of DTT to stabilize the thiopurines.

-

Hydrolysis: Heat the sample at 100°C for a defined period (e.g., 45 minutes) to hydrolyze the this compound nucleotides to the free base, 6-thioguanine.

-

HPLC Analysis: Inject the hydrolyzed sample into the HPLC system. Separate the components on the C18 column using an isocratic or gradient elution with the mobile phase.

-

Detection: Detect 6-thioguanine using a UV detector at a specific wavelength (e.g., 342 nm).

-

Quantification: Determine the concentration of 6-TGNs in the original sample by comparing the peak area of 6-thioguanine to a standard curve. The results are typically expressed as pmol/8 x 10⁸ RBCs.

TPMT and NUDT15 Genotyping

Genetic testing for variations in TPMT and NUDT15 is crucial for personalizing thiopurine therapy and minimizing the risk of severe toxicity.

Objective: To identify genetic variants in TPMT and NUDT15 that affect enzyme activity.

Methodology: Polymerase Chain Reaction (PCR) followed by various detection methods is commonly used.

Procedure Outline:

-

DNA Extraction: Isolate genomic DNA from a whole blood sample.

-

PCR Amplification: Amplify specific regions of the TPMT and NUDT15 genes that are known to harbor common functional variants (e.g., TPMT2, *3A, *3C; NUDT152, *3).

-

Genotype Determination: Analyze the PCR products to identify the presence of specific single nucleotide polymorphisms (SNPs). This can be done using several techniques, including:

-

Allele-Specific PCR: Uses primers that are specific for either the wild-type or variant allele.

-

DNA Sequencing (Sanger or Next-Generation): Directly determines the nucleotide sequence of the amplified DNA.

-

TaqMan SNP Genotyping Assays: Utilizes fluorescently labeled probes that are specific to each allele.

-

-

Interpretation: Based on the identified genotype, the patient's predicted TPMT and NUDT15 metabolizer status (e.g., normal, intermediate, or poor) is determined, which then informs dosing decisions.

Conclusion

This compound remains a vital therapeutic agent in the oncologist's armamentarium. Its efficacy is rooted in its ability to act as a purine analogue antimetabolite, disrupting DNA and RNA synthesis and inducing cell death in rapidly dividing cancer cells. A thorough understanding of its complex mechanism of action, metabolic pathways, and the pharmacogenetic factors that influence its activity and toxicity is paramount for its safe and effective use. The experimental protocols detailed in this guide provide a framework for the continued investigation and clinical monitoring of this compound, with the ultimate goal of optimizing patient outcomes. As research continues to unravel the nuances of its interactions within the cell, the potential for more personalized and effective this compound-based therapies will undoubtedly expand.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. This compound nucleotides (TGN) | Synnovis [synnovis.co.uk]

- 3. Quantification of this compound in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Thioguanine in Purine Metabolism Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioguanine, or 6-thioguanine (6-TG), is a purine analogue and antimetabolite medication utilized in the treatment of specific leukemias, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] As a prodrug, this compound requires intracellular metabolic activation to exert its cytotoxic effects.[3][4][5] Its mechanism of action is multifaceted, primarily involving its conversion into fraudulent nucleotides that are incorporated into DNA and RNA, and the inhibition of de novo purine synthesis. This guide provides a detailed technical overview of this compound's interaction with purine metabolism pathways, its mechanisms of cytotoxicity, quantitative data on its effects, relevant experimental protocols, and mechanisms of cellular resistance.

Metabolic Activation and Inactivation of this compound

This compound's efficacy is contingent on its conversion to active metabolites, while its toxicity is influenced by the balance between activation and inactivation pathways.

2.1 Anabolic Pathway (Activation)

The primary activation of this compound is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT1), which converts it to 6-thioguanosine monophosphate (TGMP). This is the rate-limiting step in its activation. TGMP is then sequentially phosphorylated by cellular kinases to form 6-thioguanosine diphosphate (TGDP) and the primary active metabolite, 6-thioguanosine triphosphate (TGTP). TGDP can also be converted to the deoxyribonucleoside form, 6-thiodeoxyguanosine triphosphate (dGTP), which is incorporated into DNA. Collectively, these active metabolites are known as 6-thioguanine nucleotides (6-TGNs).

2.2 Catabolic Pathways (Inactivation)

This compound is subject to two main inactivation pathways. The first involves S-methylation catalyzed by the enzyme thiopurine S-methyltransferase (TPMT), which converts this compound to 6-methylthis compound (6-MTG). Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of active 6-TGNs and an increased risk of severe toxicity, such as myelosuppression. The second pathway involves deamination by guanine deaminase (GDA) to 6-thioxanthine, which is then oxidized by xanthine oxidase (XO) to the inactive metabolite, thiouric acid.

Mechanism of Cytotoxic Action

The therapeutic effects of this compound are derived from several interconnected mechanisms that disrupt cellular function, particularly in rapidly dividing cancer cells.

3.1 Incorporation into Nucleic Acids

-

DNA Incorporation : The metabolite dGTP is incorporated into DNA during the S-phase of the cell cycle. This incorporation leads to the formation of fraudulent DNA, which structurally weakens the helix and causes base mispairing during replication. The cell's mismatch repair (MMR) system recognizes these errors but is unable to correct them effectively, leading to persistent DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

-

RNA Incorporation : The active metabolite TGTP is incorporated into RNA, which disrupts RNA synthesis and function, leading to impaired protein synthesis and altered cellular metabolism. This contributes significantly to the overall cytotoxicity of the drug.

3.2 Inhibition of De Novo Purine Synthesis

This compound metabolites, particularly TGMP, act as feedback inhibitors of key enzymes in the de novo purine synthesis pathway. This includes the inhibition of glutamine-5-phosphoribosylpyrophosphate amidotransferase (ATase), the first committed step in purine synthesis, and IMP dehydrogenase, which is crucial for the synthesis of guanine nucleotides. This blockade deprives cancer cells of the essential purine building blocks required for DNA and RNA synthesis, leading to a depletion of cellular nucleotide pools.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's pharmacodynamics and clinical monitoring.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |

|---|

| HeLa (Human Cervical Carcinoma) | MTT | 48 hours | 28.79 µM | |

Table 2: Clinical Pharmacokinetic & Pharmacodynamic Parameters

| Parameter | Patient Population | Matrix | Value Range / Median | Reference |

|---|---|---|---|---|

| Peak Plasma Level | Acute Myelogenous Leukemia | Plasma | 0.03 - 0.94 µM | |

| Therapeutic Range (6-TGNs) | Inflammatory Bowel Disease | Red Blood Cells (RBCs) | 235 - 450 pmol/8 x 10⁸ RBCs | |

| Median DNA-TG Level | Pediatric ALL | Leukocyte DNA | 106.0 fmol TG/µg DNA |

| HPRT Activity | Inflammatory Bowel Disease | Red Blood Cells (RBCs) | 1.63 - 3.33 µmol/min per g Hb | |

Experimental Protocols

5.1 Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic potential of this compound on a cancer cell line, such as HeLa cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (6-TG) stock solution

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Methodology:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations (e.g., five different concentrations to generate a dose-response curve). Include untreated cells as a control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against drug concentration and use linear regression analysis to determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).

5.2 Protocol for Quantification of this compound Metabolites in Erythrocytes by LC-MS/MS

This protocol outlines a method for quantifying 6-TGNs in red blood cells (RBCs), a common practice for therapeutic drug monitoring.

Objective: To measure the concentration of active this compound metabolites in patient erythrocytes.

Materials:

-

Whole blood sample collected in EDTA

-

Perchloric acid (HClO4)

-

Dithiothreitol (DTT)

-

Stable isotope-labeled internal standards (e.g., ¹³C-labeled this compound)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Centrifuge, vortex mixer

Methodology:

-

Sample Preparation: Isolate RBCs from whole blood by centrifugation. Lyse the packed RBCs with purified water.

-

Metabolite Hydrolysis: To release the this compound base from the nucleotide forms (TGMP, TGDP, TGTP), perform acid hydrolysis. Add perchloric acid to the cell lysate, along with DTT to prevent oxidation of the thiol group, and heat the sample (e.g., at 100°C for 1 hour). This converts all 6-TGNs to the 6-thioguanine base.

-

Protein Precipitation & Extraction: After hydrolysis, centrifuge the sample to pellet the precipitated proteins. Collect the supernatant containing the this compound base.

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Chromatography: Separate this compound from other cellular components using a suitable column (e.g., C18 reversed-phase).

-

Mass Spectrometry: Use tandem mass spectrometry for detection and quantification. Monitor the specific precursor-to-product ion transition for this compound and its stable isotope-labeled internal standard.

-

-

Quantification: Create a calibration curve using standards of known this compound concentration. Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve. The final concentration is typically reported as pmol per 8 x 10⁸ RBCs.

Mechanisms of Resistance

Resistance to this compound can be innate or acquired and poses a significant clinical challenge.

-

HPRT1 Deficiency : The most well-documented mechanism of resistance is the loss or severe reduction of HPRT1 activity. Without this enzyme, cells cannot convert this compound into its active cytotoxic metabolites, rendering the drug ineffective.

-

Increased TPMT Activity : Patients with genetically determined high TPMT activity can metabolize and inactivate thiopurine drugs more rapidly. This shunts the drug away from the activation pathway, potentially reducing therapeutic efficacy.

-

Defective Mismatch Repair (MMR) System : Since a key part of this compound's cytotoxicity relies on the MMR system recognizing the incorporated fraudulent base, cells with a defective MMR system may exhibit tolerance to the drug.

-

Altered Drug Transport : Resistance can also be conferred by the overactive efflux of thiopurines and their metabolites from the cell by transporters such as ABCC4 and ABCC5.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Tioguanine - Wikipedia [en.wikipedia.org]

- 3. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacokinetics and bioavailability of oral thioguanine

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Executive Summary

Thioguanine (6-thioguanine, 6-TG) is a purine analogue and antimetabolite primarily utilized in the treatment of acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[1][2] As a prodrug, its efficacy and toxicity are intrinsically linked to its complex pharmacokinetic profile, which is characterized by variable absorption and extensive intracellular metabolism. This document provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of oral this compound, details common experimental methodologies for its quantification, and visualizes its metabolic pathways and analytical workflows.

Pharmacokinetics of Oral this compound

The clinical pharmacology of oral this compound is marked by significant interindividual variability, stemming from its incomplete absorption and complex metabolic pathways.[3]

Absorption and Bioavailability

Oral this compound is administered as a tablet, typically at doses of 2-3 mg/kg/day.[4] Its absorption from the gastrointestinal tract is both incomplete and variable.[5]

-

Bioavailability : The average oral bioavailability of this compound is approximately 30%, with a wide reported range of 14% to 46%. This variability can lead to significant differences in systemic exposure among patients.

-

Factors Affecting Absorption :

-

Food : Concomitant food intake can significantly decrease the maximum plasma concentration (Cmax) and the area-under-the-curve (AUC) of this compound. Therefore, it is often recommended to be taken on an empty stomach.

-

Gastrointestinal Distress : Patients experiencing severe nausea and emesis have been observed to have markedly lower plasma levels of the drug.

-

-

Classification : Based on its low solubility and permeability, this compound is categorized as a Biopharmaceutics Classification System (BCS) class IV drug.

Distribution

Following absorption, this compound is distributed throughout the body.

-

Cellular Uptake : A key feature of this compound is its rapid uptake and incorporation into cells, particularly human bone marrow cells. Its cytotoxic effects are exerted after it is metabolized intracellularly.

-

Volume of Distribution : The volume of distribution has been reported as 148 mL/kg.

-

Central Nervous System (CNS) : this compound does not cross the blood-brain barrier to a significant extent, and therapeutic concentrations are generally not achieved in the cerebrospinal fluid (CSF) after oral administration.

-

Placental Transfer : The drug is known to cross the placenta.

Metabolism

This compound is a prodrug that undergoes extensive intracellular metabolism via two competing major pathways: an anabolic pathway that forms active cytotoxic nucleotides and a catabolic pathway that leads to inactive metabolites.

-

Anabolic (Activation) Pathway : this compound is converted by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its active ribonucleotide, 6-thioguanosine monophosphate (TGMP). TGMP accumulates intracellularly and is subsequently phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). These active this compound nucleotides (TGNs) exert their cytotoxic effects by being incorporated into DNA and RNA, which disrupts nucleic acid synthesis and function, ultimately leading to cell cycle arrest and apoptosis.

-

Catabolic (Inactivation) Pathways :

-

Methylation : this compound can be methylated by thiopurine S-methyltransferase (TPMT) to form 2-amino-6-methylthiopurine. This metabolite has minimal anti-neoplastic activity and is less toxic than this compound. Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of active TGNs and an increased risk of severe myelotoxicity.

-

Deamination and Oxidation : this compound can be deaminated by guanine deaminase to 6-thioxanthine, which is then oxidized by xanthine oxidase to thiouric acid. Unlike the related thiopurine mercaptopurine, this metabolic pathway is not significantly affected by xanthine oxidase inhibitors like allopurinol.

-

Excretion

The elimination of this compound from the plasma is relatively rapid.

-

Plasma Half-Life : The median plasma half-life is short, approximately 80-90 minutes, with a reported range of 25 to 240 minutes. This is primarily due to the rapid uptake of the drug into tissues and cells.

-

Metabolite Half-Life : In contrast, the intracellular active this compound nucleotides (TGNs) have much longer half-lives, allowing them to be measured long after the parent drug has been cleared from the plasma.

-

Route of Excretion : this compound is excreted primarily by the kidneys, almost entirely in the form of its metabolites.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for oral this compound.

| Parameter | Value | Reference(s) |

| Bioavailability | ~30% (Range: 14-46%) | |

| Time to Peak (Tmax) | 2-4 hours | |

| Peak Plasma Conc. (Cmax) | 0.03 - 0.94 µM (highly variable) | |

| Plasma Half-Life (t½) | Median: 80-90 minutes (Range: 25-240 minutes) | |

| Volume of Distribution (Vd) | 148 mL/kg | |

| Clearance | 600 - 1,000 mL/min | |

| Primary Route of Excretion | Renal (as metabolites) |

Experimental Protocols

The quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) is the most common analytical technique employed.

Measurement of this compound in Human Plasma

This protocol describes a method for quantifying the parent drug in plasma, often used to assess absorption kinetics.

-

Objective : To measure this compound concentrations in plasma samples.

-

Methodology :

-

Sample Collection : Hourly blood samples are collected via venipuncture following oral administration of this compound.

-

Sample Preparation (Extraction) : A specialized extraction is required to isolate this compound from interfering plasma components. One method involves forming a this compound phenyl mercury derivative in alkaline plasma, which is then extracted into toluene. The free drug is subsequently released by back-extraction into hydrochloric acid.

-

Chemical Derivatization : For fluorimetric detection, this compound is oxidized to its corresponding 6-sulfonate (guanine 6-sulphonate) using alkaline potassium permanganate.

-

Chromatographic Separation : The derivatized sample is injected into an HPLC system equipped with an anion-exchange column.

-

Detection : The guanine 6-sulphonate derivative is monitored using a fluorescence detector. This method is highly specific with a limit of sensitivity around 5 ng/mL.

-

Measurement of this compound Nucleotides (TGNs) in Erythrocytes

This protocol is used to measure the intracellular active metabolites, which correlate better with therapeutic efficacy and toxicity.

-

Objective : To quantify 6-thioguanine nucleotides (6-TGNs) in erythrocytes as a surrogate for levels in target tissues.

-

Methodology :

-

Sample Collection : Whole blood samples are collected. For multi-center studies, samples can be frozen for shipping to preserve analyte stability, as TGN concentrations can decline at ambient temperatures.

-

Sample Preparation :

-

Erythrocytes are isolated from whole blood by centrifugation and washed with an isotonic saline solution.

-

This compound nucleotides are released from the packed erythrocytes via precipitation with perchloric acid.

-

-

Hydrolysis : The nucleotide mixture is hydrolyzed by heating at 100°C in acid. This process converts the various this compound nucleotides (TGMP, TGDP, TGTP) back to the parent base, this compound, for easier quantification.

-

Chromatographic Separation : The resulting this compound is separated using a reverse-phase HPLC system. An internal standard (e.g., 5-bromouracil) is used for accurate quantification.

-

Detection : Detection is typically performed using a UV or photodiode array (PDA) detector. The results are normalized and expressed as pmol per 8x10⁸ red blood cells.

-

Visualizations

This compound Metabolic Pathways

Caption: Metabolic activation and catabolism of this compound.

Experimental Workflow for TGN Analysis

Caption: Workflow for measuring this compound nucleotides (TGNs).

References

Thioguanine's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioguanine, a purine analogue and antimetabolite, is a cornerstone in the treatment of certain leukemias.[1][2] Its efficacy is rooted in its ability to disrupt cellular proliferation by interfering with DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's effects on cell cycle progression. It consolidates quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action: DNA and RNA Incorporation

This compound exerts its cytotoxic effects primarily through its metabolic conversion to this compound nucleotides, which are then incorporated into DNA and RNA. This process is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), which converts this compound into 6-thioguanilyic acid (TGMP). Subsequent phosphorylation leads to the formation of this compound triphosphate (TGTP), which can be incorporated into DNA, and thioguanosine triphosphate, which can be incorporated into RNA.

The incorporation of this compound into DNA creates a fraudulent base that disrupts the normal DNA structure and function. This leads to the activation of the mismatch repair (MMR) system, which, in a futile attempt to correct the abnormality, introduces DNA strand breaks, triggering cell cycle arrest and apoptosis. The cytotoxicity of this compound is, therefore, cell cycle phase-specific, primarily targeting cells in the S phase of the cell cycle when DNA replication occurs.

Effects on Cell Cycle Progression: S and G2/M Phase Arrest

This compound treatment leads to significant perturbations in cell cycle progression, most notably causing arrests in the S and G2/M phases. Studies in various cancer cell lines have consistently demonstrated an accumulation of cells in the G2/M phase following exposure to this compound.

In L1210 mouse leukemic cells, continuous treatment with this compound resulted in an increased fraction of cells in the G2/M phase and a decrease in the G1 population. While the percentage of cells in the S phase remained constant, the rate of DNA synthesis decreased dramatically, suggesting an S-phase block as well. The delayed cytotoxic effect of this compound has been associated with a cell progression block in the second G2 phase after its addition.

Similarly, in MCF-7 breast cancer cells, this compound treatment induced G2/M phase cell cycle arrest. This was accompanied by an increase in the number of cells in the G2/M phase and a corresponding decrease in the G0/G1 and S phases.

Quantitative Analysis of Cell Cycle Distribution

The following table summarizes the quantitative data on the effects of this compound on cell cycle distribution in MCF-7 breast cancer cells.

| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Control | 55.34 ± 1.23 | 35.12 ± 0.87 | 9.54 ± 0.54 | |

| This compound | 45.21 ± 1.11 | 28.76 ± 0.98 | 26.03 ± 1.05* |

*p < 0.05 compared with the control group.

Molecular Pathways Involved in Cell Cycle Arrest

The cell cycle arrest induced by this compound is a complex process involving multiple signaling pathways, primarily activated in response to the DNA damage caused by its incorporation.

DNA Damage Response and Mismatch Repair (MMR) Pathway

The incorporation of this compound into DNA triggers the DNA mismatch repair (MMR) system. The persistent activity of the MMR system in attempting to repair the this compound-induced lesions leads to the formation of DNA strand breaks, which are critical signals for cell cycle arrest. The MMR proteins MSH2 and MLH1 are essential for the G2/M checkpoint response to this compound.

Role of BRCA1 and the ATR/Chk1 Pathway

The breast cancer susceptibility gene 1 (BRCA1) plays a crucial role in the G2/M cell cycle checkpoint activated in response to this compound-induced DNA damage. In BRCA1-mutant cells, the G2/M checkpoint response to this compound is almost completely lost, leading to increased resistance to the drug. The activation of this checkpoint by BRCA1 is dependent on the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) signaling pathway.

p53 Signaling Pathway and Regulation of CDK1/Cyclin B1

In some cancer cells, such as MCF-7, this compound-induced G2/M arrest is mediated through the p53 signaling pathway. This compound treatment can lead to the upregulation of CDKN1A (p21), a downstream target of p53, which in turn inhibits the activity of the CDK1/cyclin B complex. The CDK1/cyclin B1 complex is a key regulator of the G2/M transition, and its inhibition prevents cells from entering mitosis.

The following diagram illustrates the key signaling pathways involved in this compound-induced G2/M cell cycle arrest.

Caption: Signaling pathways leading to this compound-induced G2/M arrest.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI)/RNase staining buffer

Procedure:

-

Culture cells to the desired confluency and treat with this compound for the specified duration.

-

Harvest the cells and wash twice with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram outlines the workflow for cell cycle analysis.

References

An In-depth Technical Guide to the Enzymatic Conversion of Thioguanine to its Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioguanine, a purine analogue, is a cornerstone in the treatment of various malignancies, particularly acute lymphoblastic leukemia. Its efficacy is entirely dependent on its intracellular conversion to active cytotoxic metabolites, the 6-thioguanine nucleotides (6-TGNs). This process is governed by a complex interplay of anabolic and catabolic enzymes, with inter-individual variations in enzyme activity significantly impacting therapeutic outcomes and toxicity. This technical guide provides a comprehensive overview of the enzymatic pathways of this compound metabolism, detailed experimental protocols for monitoring its active metabolites and the activity of key enzymes, and quantitative data to support research and drug development efforts in this field.

Introduction

6-Thioguanine (6-TG) is a prodrug that requires intracellular activation to exert its cytotoxic effects. The primary mechanism of action of its active metabolites, the 6-thioguanine nucleotides (6-TGNs), involves their incorporation into DNA and RNA, leading to cell cycle arrest and apoptosis.[1][2] The intricate balance between the anabolic (activation) and catabolic (inactivation) pathways of this compound metabolism is crucial in determining both its therapeutic efficacy and its potential for adverse effects, most notably myelosuppression.[2][3] Understanding these pathways at a molecular level is paramount for optimizing thiopurine therapy and developing novel strategies to enhance its therapeutic index.

Enzymatic Pathways of this compound Metabolism

The metabolic fate of this compound is determined by the activity of several key enzymes, which can be broadly categorized into anabolic and catabolic pathways.

Anabolic Pathway: Conversion to Active Metabolites

The activation of this compound to its cytotoxic 6-TGNs is a multi-step process initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2] This is followed by a series of phosphorylation steps catalyzed by guanylate kinase (GMPK) and nucleoside diphosphate kinase (NDPK). Ribonucleotide reductase also contributes by converting ribonucleotides to deoxyribonucleotides, which can then be incorporated into DNA.

The anabolic pathway can be summarized as follows:

-

This compound → 6-Thioguanosine Monophosphate (TGMP): Catalyzed by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).

-

TGMP → 6-Thioguanosine Diphosphate (TGDP): Catalyzed by Guanylate Kinase (GMPK).

-

TGDP → 6-Thioguanosine Triphosphate (TGTP): Catalyzed by Nucleoside Diphosphate Kinase (NDPK).

-

TGDP → 6-Deoxythioguanosine Diphosphate (dTGDP) → 6-Deoxythioguanosine Triphosphate (dTGTP): Catalyzed by Ribonucleotide Reductase and NDPK.

The collective end-products, TGMP, TGDP, TGTP, and dTGTP, are referred to as 6-thioguanine nucleotides (6-TGNs).

Catabolic Pathways: Inactivation and Elimination

This compound and its metabolites can be inactivated through two primary catabolic routes: